![molecular formula C22H21N5O8 B2743535 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351631-97-4](/img/structure/B2743535.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

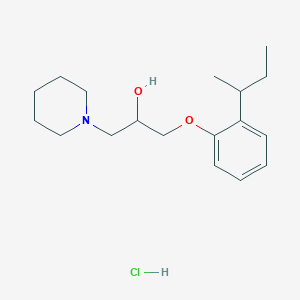

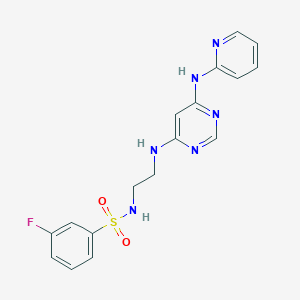

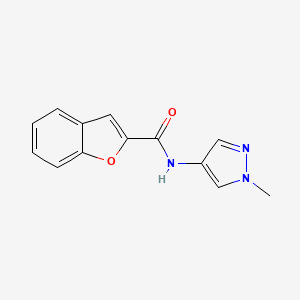

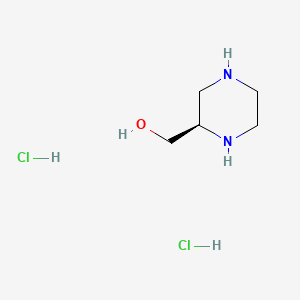

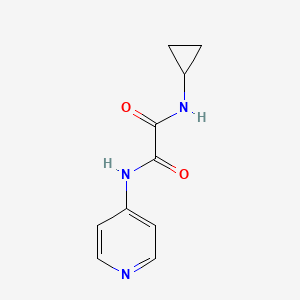

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could potentially influence its reactivity. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the nitrogen in the pyridine and oxadiazole rings might act as a nucleophile in certain reactions. The benzodioxole could potentially undergo electrophilic aromatic substitution reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of nitrogen and oxygen atoms could result in the formation of hydrogen bonds, which could influence the compound’s solubility in different solvents. The aromatic rings could contribute to the compound’s UV/Vis absorption spectrum .Scientific Research Applications

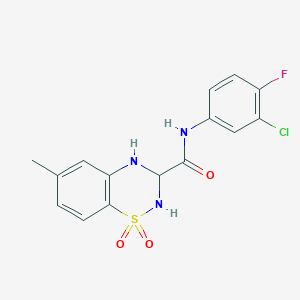

Synthesis and Characterization of Related Compounds

Preparation of β- and γ-lactams

A study developed a general synthetic route to oxime oxalate amides, leading to the preparation of molecules incorporating N-benzyl-N-alkenyl amides linked with acetone oxime or benzaldoxime units. This research highlighted the synthesis of β-lactams and γ-lactams from carbamoyl radicals derived from oxime oxalate amides, showcasing a method for creating complex lactam structures that could be relevant for the synthesis of compounds with similar complexity to the one you're interested in (Scanlan, Slawin, & Walton, 2004).

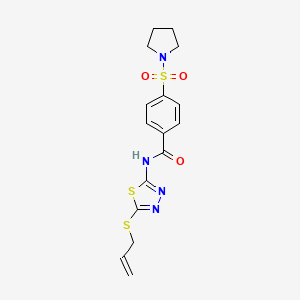

Antimicrobial and Molluscicidal Activities

Research into benzimidazole derivatives, including Schiff’s bases and thiosemicarbazides, led to the synthesis of azole ring systems such as 1,3,4-triazole and 1,3,4-oxadiazole. These compounds were evaluated for their antimicrobial and molluscicidal activities, indicating the potential for related compounds to serve as leads for the development of new agents in these fields (Nofal, Fahmy, & Mohamed, 2002).

Anticancer Evaluation of Pyridine Derivatives

A study on the synthesis and biological evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide highlighted the potential of these compounds for anticonvulsant activities. Such research underlines the importance of structural diversity in discovering new therapeutic agents, which may also apply to the exploration of the compound for its anticancer properties (Nath et al., 2021).

Future Directions

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4.C2H2O4/c26-18(22-7-13-3-4-16-17(6-13)28-12-27-16)11-25-9-15(10-25)20-23-19(24-29-20)14-2-1-5-21-8-14;3-1(4)2(5)6/h1-6,8,15H,7,9-12H2,(H,22,26);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZPDLWXYOZBKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CN=CC=C5.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2743452.png)

![2-[(3-Fluoro-4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2743457.png)

![N-methyl-N-(1-methylpiperidin-4-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2743460.png)

![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenol](/img/structure/B2743463.png)

![1-[4-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B2743467.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2743473.png)

![5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2743475.png)